2-[(2-Phenoxyethyl)amino]isophthalonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenoxyethyl)amino]isophthalonitrile typically involves the reaction of 2-phenoxyethylamine with isophthalonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenoxyethyl)amino]isophthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines .
Scientific Research Applications
2-[(2-Phenoxyethyl)amino]isophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Phenoxyethyl)amino]isophthalonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate biological processes through its interaction with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Phenoxyethyl)amino]benzene-1,3-dicarbonitrile
- 1,3-Benzenedicarbonitrile, 2-[(2-phenoxyethyl)amino]-
Uniqueness
2-[(2-Phenoxyethyl)amino]isophthalonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its potential biological activity and applications in various fields make it a compound of interest in scientific research .
Properties
IUPAC Name |
2-(2-phenoxyethylamino)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-11-13-5-4-6-14(12-18)16(13)19-9-10-20-15-7-2-1-3-8-15/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQQBRZXRNDVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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